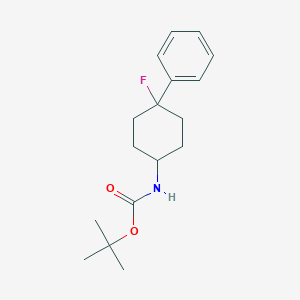

Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

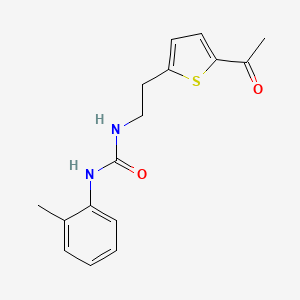

Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate is a chemical compound with the molecular formula C17H24FNO2 . It has a molecular weight of 293.382.

Synthesis Analysis

The synthesis of tert-butyl carbamates, such as this compound, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.38 . Unfortunately, the search results do not provide further details on the physical and chemical properties of this compound.Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl (4-fluoro-4-phenylcyclohexyl)carbamate is utilized in the synthesis of intermediates for biologically active molecules. For instance, Zhao et al. (2017) developed a rapid synthetic method for a compound that is an important intermediate in the production of omisertinib (AZD9291), a medication used in cancer treatment. This synthesis demonstrates the compound's role in facilitating the development of cancer therapeutics (Bingbing Zhao et al., 2017).

Materials Science and Sensory Materials

In materials science, this compound derivatives have been explored for their potential in creating sensory materials. Sun et al. (2015) synthesized benzothiazole modified carbazole derivatives, demonstrating the role of a tert-butyl moiety in organogel formation. These materials exhibited strong blue light emission and were used as fluorescent sensory materials for detecting volatile acid vapors, highlighting their application in chemical sensing (Jiabao Sun et al., 2015).

Medicinal Chemistry

The compound's derivatives have been investigated for their cytotoxicity in medicinal chemistry research. Wilson and Lippard (2011) synthesized and characterized platinum(IV) carbamate complexes with derivatives, including a 4-fluorophenyl variant, assessing their cytotoxicity against human lung cancer and normal cells. This research underscores the compound's relevance in developing potential chemotherapeutic agents (Justin J. Wilson & S. Lippard, 2011).

Chemical Synthesis and Reactions

This compound also finds application in the field of chemical synthesis, where it is used to modify and protect amine groups. Lebel and Leogane (2005) described a mild and efficient method for the synthesis of Boc-protected amines via a one-pot Curtius rearrangement, highlighting the compound's utility in synthetic organic chemistry (H. Lebel & Olivier Leogane, 2005).

Safety and Hazards

The safety data sheets for similar compounds, such as tert-butyl carbamate, suggest that these compounds should not be released into the environment . Thermal decomposition can lead to the release of irritating gases and vapors . In the event of a fire, self-contained breathing apparatus and full protective gear should be worn .

properties

IUPAC Name |

tert-butyl N-(4-fluoro-4-phenylcyclohexyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO2/c1-16(2,3)21-15(20)19-14-9-11-17(18,12-10-14)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWRMSITQZABKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)(C2=CC=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/no-structure.png)

![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2709470.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B2709471.png)

![1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2709472.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-4-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2709481.png)